N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CMTM has shown promise in treating a variety of conditions, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has shown promise in treating cancer by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been studied for its anti-inflammatory properties, which may make it useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This may contribute to its anti-tumor effects. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. Additionally, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide. One area of interest is the development of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide analogs with improved potency and selectivity. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide and its potential as a therapeutic agent for a variety of conditions.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide is a promising compound with potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand the potential of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide as a therapeutic agent and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with ethyl piperazine-1-carbodithioate in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-4-ethyl-1-piperazinecarbothioamide.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-3-17-6-8-18(9-7-17)14(19)16-12-5-4-11(2)13(15)10-12/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODDEASPOPINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC(=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-ethylpiperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.